4-(tert-Butyl)-2-iodophenol

Physicochemical property differentiation pKa comparison Acid-base behavior

Select 4-(tert-Butyl)-2-iodophenol when the ortho-iodo/para-tert-butyl substitution pattern is critical. Its iodine enables oxidative addition in Pd(0) Suzuki-Miyaura couplings; the tert‑butyl group imposes steric bulk that influences atropisomerism in axially chiral biaryls. The predicted pKa of 8.73 permits controlled deprotonation, allowing simultaneous H‑bonding (OH) and halogen‑bonding (I‑σ‑hole) in supramolecular assemblies. Switching to isomers (e.g., 2‑tert‑butyl‑4‑iodophenol, pKa 10.73) alters reactivity, LogP, and ADME predictions. This building block is used in tetradentate fluorophore synthesis for ratiometric metal‑ion sensing.

Molecular Formula C10H13IO
Molecular Weight 276.11 g/mol
CAS No. 38941-98-9
Cat. No. B1277556
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(tert-Butyl)-2-iodophenol
CAS38941-98-9
Molecular FormulaC10H13IO
Molecular Weight276.11 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C(C=C1)O)I
InChIInChI=1S/C10H13IO/c1-10(2,3)7-4-5-9(12)8(11)6-7/h4-6,12H,1-3H3
InChIKeyDTNQNHHVSJPDSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(tert-Butyl)-2-iodophenol (CAS 38941-98-9): Technical Specification and Procurement Baseline for o-Iodophenol Derivatives


4-(tert-Butyl)-2-iodophenol (CAS 38941-98-9) is an ortho-iodinated para-tert-butyl phenol derivative with the molecular formula C10H13IO and a molecular weight of 276.11 g/mol . The compound features three key structural elements that define its chemical identity and utility: a phenolic hydroxyl group (pKa = 8.73 ± 0.18, predicted) conferring acidic character and hydrogen-bonding capability, an iodine atom at the ortho position relative to the hydroxyl group providing a reactive handle for cross-coupling chemistry, and a tert-butyl group at the para position imparting significant steric bulk and enhanced lipophilicity (LogP = 3.2943, predicted) . Its predicted density is 1.563 ± 0.06 g/cm³, and the melting point is reported as 73–75 °C . This compound is commercially available from multiple suppliers at standard research purities of 95% to 97% and above .

Why 4-(tert-Butyl)-2-iodophenol Cannot Be Casually Replaced with Other tert-Butyl Iodophenol Isomers or Halogenated Phenols


Substituting 4-(tert-Butyl)-2-iodophenol with a positional isomer (e.g., 5-tert-butyl-2-iodophenol or 2-tert-butyl-4-iodophenol) or a halogenated analog (e.g., bromo- or chloro-substituted derivatives) introduces scientifically consequential and quantifiable changes in steric environment, electronic properties, solubility, and acid-base behavior. The ortho-iodo/para-tert-butyl substitution pattern of the target compound is not interchangeable because: (1) the relative orientation of the iodine and hydroxyl groups dictates reactivity and coordination chemistry in metal-catalyzed couplings ; (2) the precise positioning of the electron-donating tert-butyl group alters both the pKa of the phenol (8.73 for the 4-tert-butyl-2-iodo isomer versus 10.73 for the 2-tert-butyl-4-iodo isomer) and the regioselectivity of electrophilic aromatic substitution ; and (3) the iodine atom's participation in halogen bonding is highly sensitive to the electronic environment created by adjacent substituents, affecting crystal engineering and molecular recognition outcomes . These property differences translate directly into divergent synthetic outcomes, purification requirements, and ultimate application success.

Quantitative Differentiation Evidence for 4-(tert-Butyl)-2-iodophenol vs. Closest Analogs


Acidity Modulation: 4-(tert-Butyl)-2-iodophenol Exhibits Substantially Lower pKa Compared to the 2-tert-Butyl-4-iodo Regioisomer

The pKa of 4-(tert-Butyl)-2-iodophenol is predicted to be 8.73 ± 0.18, representing a ~2.0 log unit increase in acidity (stronger acid) relative to its regioisomer 2-tert-butyl-4-iodophenol, which has a predicted pKa of 10.73 ± 0.18 . This difference arises from the distinct electronic and steric environments conferred by the ortho-iodo/para-tert-butyl substitution pattern compared to the ortho-tert-butyl/para-iodo arrangement .

Physicochemical property differentiation pKa comparison Acid-base behavior

Lipophilicity Contrast: LogP of 4-(tert-Butyl)-2-iodophenol vs. 5-tert-Butyl-2-iodophenol

The predicted LogP (XLogP3) for 4-(tert-Butyl)-2-iodophenol is 3.2943 [1][2]. For the positional isomer 5-tert-butyl-2-iodophenol (CAS 20942-70-5), the reported LogP is 3.9 (XLogP3) [3][4]. This ~0.6 unit difference corresponds to a ~4-fold variation in octanol-water partition coefficient, reflecting how the relative placement of the tert-butyl and iodine substituents modulates hydrophobic character [1].

Lipophilicity Partition coefficient ADME prediction

Steric and Electronic Differentiation: ortho-Iodo/para-tert-Butyl Substitution Pattern vs. para-tert-Butylphenol Precursor

The ortho-iodo substitution in 4-(tert-Butyl)-2-iodophenol introduces an iodine atom adjacent to the phenolic hydroxyl group, creating a sterically congested environment that fundamentally alters reactivity compared to the non-iodinated precursor 4-tert-butylphenol . This ortho-iodo configuration enables participation in halogen bonding interactions with enzymes and receptors via the iodine σ-hole, a property absent in 4-tert-butylphenol . The presence of iodine also provides a handle for Suzuki-Miyaura, Sonogashira, and other cross-coupling reactions that are impossible with 4-tert-butylphenol alone .

Steric effects Cross-coupling reactivity Electrophilic substitution

Thermal Stability and Storage Requirements: Differentiation from Light-Sensitive Iodophenol Analogs

4-(tert-Butyl)-2-iodophenol has a reported melting point of 73–75 °C and a boiling point of 78–80 °C at reduced pressure (0.3 Torr) . The compound requires storage at 2–8 °C with protection from light and moisture in sealed containers . These storage requirements are distinct from certain other iodophenol derivatives; for instance, 2,6-di-tert-butyl-4-iodophenol demonstrates greater thermal stability but undergoes dehalogenation under strongly basic conditions [1], whereas 2-tert-butyl-4-iodophenol (the regioisomer) carries more extensive hazard classifications including acute oral and dermal toxicity warnings .

Storage stability Thermal properties Light sensitivity

Spectroscopic Reference Data: FTIR and GC-MS Spectral Availability for Quality Control

4-(tert-Butyl)-2-iodophenol has authenticated spectral reference data available in the SpectraBase database, including 1 FTIR spectrum and 2 MS (GC) spectra [1]. This availability enables unambiguous identity confirmation during quality control and batch verification. In contrast, many positional isomers (e.g., 2-tert-butyl-4-iodophenol, 5-tert-butyl-2-iodophenol) do not have equivalent publicly accessible spectral reference data in major databases, complicating analytical method development and regulatory compliance .

Analytical chemistry Quality control Spectral database

Synthetic Accessibility and Yield Optimization: Established Protocols with Quantified Yields

Multiple established synthetic protocols exist for 4-(tert-Butyl)-2-iodophenol from 4-tert-butylphenol, with reported yields varying based on the iodinating agent and conditions. A procedure using iodine monochloride (ICl) in acetic acid at 120 °C for 7.5 hours followed by purification yields the target compound in approximately 71% yield . An alternative protocol using hydrogen peroxide or sodium hypochlorite as oxidizing agent in acetic acid or dichloromethane at room temperature has also been reported, though with a lower yield of approximately 10% . For comparison, the synthesis of 5-tert-butyl-2-iodophenol requires different regioselective conditions due to the altered substitution pattern [1].

Synthesis Yield optimization Process chemistry

High-Value Application Scenarios for 4-(tert-Butyl)-2-iodophenol Based on Quantitative Differentiation Evidence


Precursor for ortho-Substituted Biaryl Ligands via Suzuki-Miyaura Cross-Coupling

The ortho-iodo substitution of 4-(tert-Butyl)-2-iodophenol enables oxidative addition to palladium(0) catalysts, facilitating Suzuki-Miyaura cross-coupling to generate ortho-aryl phenol derivatives . This application leverages the iodine handle while the tert-butyl group provides steric bulk that can influence atropisomerism in axially chiral biaryl systems . The ~71% synthetic yield from the 4-tert-butylphenol precursor establishes a cost-effective entry point for this building block .

Halogen Bond Donor in Crystal Engineering and Supramolecular Chemistry

The iodine atom in 4-(tert-Butyl)-2-iodophenol serves as a halogen bond donor via its σ-hole, enabling directional non-covalent interactions with Lewis bases . This property is enhanced by the electron-donating tert-butyl group at the para position, which modulates the electrophilic character of the iodine σ-hole. The compound's pKa of 8.73 enables controlled deprotonation of the phenol group, allowing the molecule to participate simultaneously in hydrogen bonding (via OH) and halogen bonding (via I) in supramolecular assemblies .

Building Block for Metal-Sensing Fluorophores and Ratiometric Probes

4-(tert-Butyl)-2-iodophenol has been employed as a synthetic intermediate in the preparation of torsionally restricted tetradentate fluorophores for ratiometric sensing of metal ions . The iodine substituent serves as a leaving group in Pd-catalyzed coupling reactions to install fluorophore components, while the tert-butyl group contributes to the desired conformational restriction. This application is documented in peer-reviewed literature describing the use of 5.66 g (20.5 mmol) of the compound in anhydrous CH2Cl2 with pyridine under nitrogen atmosphere .

Pharmaceutical Intermediate with Differentiated Lipophilicity for ADME Optimization

The LogP of 3.2943 for 4-(tert-Butyl)-2-iodophenol positions it in a lipophilicity range suitable for passive membrane permeability while maintaining sufficient polarity for aqueous solubility . In medicinal chemistry programs where tert-butyl groups are employed to block metabolically labile positions or modulate target binding, this compound provides a defined and quantifiable starting point. The ~0.6 LogP difference relative to the 5-tert-butyl isomer (~4× partition coefficient difference) [1] means that selection of the correct isomer can materially affect downstream ADME predictions and lead optimization trajectories.

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